(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with a furan ring and substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-3-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and bases like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The presence of the nitrophenyl group makes it a candidate for binding to active sites of enzymes, thereby inhibiting their activity .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to interfere with cellular processes in cancer cells .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group plays a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in structure due to the presence of chlorine atoms and an aromatic ring.
Knoevenagel Condensation Products: These compounds share a similar synthetic route and are used in organic synthesis.
Uniqueness
What sets (5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione apart is its unique combination of a pyrimidine ring with a furan ring and a nitrophenyl group. This structure provides it with distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(5Z)-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN3O6/c22-16-8-6-12(10-17(16)25(29)30)18-9-7-14(31-18)11-15-19(26)23-21(28)24(20(15)27)13-4-2-1-3-5-13/h1-11H,(H,23,26,28)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIBYKVPOKOEQH-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.